2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid
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Overview
Description
2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid is a complex organic compound with the molecular formula C10H7ClF2N4O3S and a molecular weight of 336.7 g/mol This compound features a benzene ring substituted with an amino group and a sulfonic acid group, as well as a pyrimidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then chlorinated and fluorinated. The resulting compound is then coupled with a benzene derivative that contains an amino group and a sulfonic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in structure but lacks the sulfonic acid group and fluorine atoms.
2-Fluoro-5-fluoroalkoxypyridines: Contains fluorine atoms but differs in the alkoxy group substitution.
Uniqueness
2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the pyrimidine ring, along with the sulfonic acid group on the benzene ring, makes it a versatile compound for various applications .
Properties
CAS No. |
26592-28-9 |
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Molecular Formula |
C10H7ClF2N4O3S |
Molecular Weight |
336.70 g/mol |
IUPAC Name |
2-amino-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C10H7ClF2N4O3S/c11-7-8(12)16-10(13)17-9(7)15-4-1-2-6(5(14)3-4)21(18,19)20/h1-3H,14H2,(H,15,16,17)(H,18,19,20) |
InChI Key |
QALUXLMZFUOZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N)S(=O)(=O)O |
Origin of Product |
United States |
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